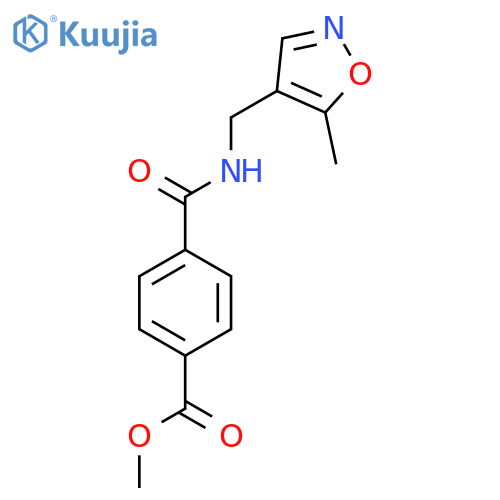

Cas no 2034261-59-9 (methyl 4-{(5-methyl-1,2-oxazol-4-yl)methylcarbamoyl}benzoate)

methyl 4-{(5-methyl-1,2-oxazol-4-yl)methylcarbamoyl}benzoate 化学的及び物理的性質

名前と識別子

-

- methyl 4-{(5-methyl-1,2-oxazol-4-yl)methylcarbamoyl}benzoate

- methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate

- 2034261-59-9

- F6512-8875

- AKOS026702008

- methyl 4-{[(5-methyl-1,2-oxazol-4-yl)methyl]carbamoyl}benzoate

- methyl 4-[(5-methyl-1,2-oxazol-4-yl)methylcarbamoyl]benzoate

-

- インチ: 1S/C14H14N2O4/c1-9-12(8-16-20-9)7-15-13(17)10-3-5-11(6-4-10)14(18)19-2/h3-6,8H,7H2,1-2H3,(H,15,17)

- InChIKey: UZNPSOOBLYVRHP-UHFFFAOYSA-N

- ほほえんだ: O1C(C)=C(C=N1)CNC(C1C=CC(C(=O)OC)=CC=1)=O

計算された属性

- せいみつぶんしりょう: 274.09535693g/mol

- どういたいしつりょう: 274.09535693g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 353

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 81.4Ų

methyl 4-{(5-methyl-1,2-oxazol-4-yl)methylcarbamoyl}benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6512-8875-10μmol |

methyl 4-{[(5-methyl-1,2-oxazol-4-yl)methyl]carbamoyl}benzoate |

2034261-59-9 | 10μmol |

$69.0 | 2023-09-08 | ||

| Life Chemicals | F6512-8875-50mg |

methyl 4-{[(5-methyl-1,2-oxazol-4-yl)methyl]carbamoyl}benzoate |

2034261-59-9 | 50mg |

$160.0 | 2023-09-08 | ||

| Life Chemicals | F6512-8875-4mg |

methyl 4-{[(5-methyl-1,2-oxazol-4-yl)methyl]carbamoyl}benzoate |

2034261-59-9 | 4mg |

$66.0 | 2023-09-08 | ||

| Life Chemicals | F6512-8875-40mg |

methyl 4-{[(5-methyl-1,2-oxazol-4-yl)methyl]carbamoyl}benzoate |

2034261-59-9 | 40mg |

$140.0 | 2023-09-08 | ||

| Life Chemicals | F6512-8875-20μmol |

methyl 4-{[(5-methyl-1,2-oxazol-4-yl)methyl]carbamoyl}benzoate |

2034261-59-9 | 20μmol |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6512-8875-2μmol |

methyl 4-{[(5-methyl-1,2-oxazol-4-yl)methyl]carbamoyl}benzoate |

2034261-59-9 | 2μmol |

$57.0 | 2023-09-08 | ||

| Life Chemicals | F6512-8875-5μmol |

methyl 4-{[(5-methyl-1,2-oxazol-4-yl)methyl]carbamoyl}benzoate |

2034261-59-9 | 5μmol |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6512-8875-1mg |

methyl 4-{[(5-methyl-1,2-oxazol-4-yl)methyl]carbamoyl}benzoate |

2034261-59-9 | 1mg |

$54.0 | 2023-09-08 | ||

| Life Chemicals | F6512-8875-3mg |

methyl 4-{[(5-methyl-1,2-oxazol-4-yl)methyl]carbamoyl}benzoate |

2034261-59-9 | 3mg |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6512-8875-5mg |

methyl 4-{[(5-methyl-1,2-oxazol-4-yl)methyl]carbamoyl}benzoate |

2034261-59-9 | 5mg |

$69.0 | 2023-09-08 |

methyl 4-{(5-methyl-1,2-oxazol-4-yl)methylcarbamoyl}benzoate 関連文献

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

5. Back matter

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

methyl 4-{(5-methyl-1,2-oxazol-4-yl)methylcarbamoyl}benzoateに関する追加情報

Professional Introduction to Methyl 4-{(5-methyl-1,2-oxazol-4-yl)methylcarbamoyl}benzoate (CAS No. 2034261-59-9)

Methyl 4-{(5-methyl-1,2-oxazol-4-yl)methylcarbamoyl}benzoate, a compound with the chemical identifier CAS No. 2034261-59-9, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This compound has garnered considerable attention due to its unique structural features and potential applications in drug development. The presence of a benzoate moiety linked to a carbamoyl group, further functionalized with a 5-methyl-1,2-oxazol-4-yl moiety, endows it with distinct chemical properties that make it a promising candidate for various therapeutic interventions.

The molecular structure of methyl 4-{(5-methyl-1,2-oxazol-4-yl)methylcarbamoyl}benzoate is characterized by its complexity and the strategic arrangement of functional groups. The benzoate group, known for its stability and versatility in medicinal chemistry, serves as an anchor for the carbamoyl moiety. This carbamoyl group is further extended by the incorporation of a 5-methyl-1,2-oxazol-4-yl substituent, which introduces additional binding sites and interaction possibilities with biological targets. Such structural design is often employed to enhance binding affinity and selectivity in drug candidates.

Recent research in the field of medicinal chemistry has highlighted the importance of heterocyclic compounds in drug development. The oxazole ring, a prominent heterocycle in methyl 4-{(5-methyl-1,2-oxazol-4-yl)methylcarbamoyl}benzoate, has been extensively studied for its pharmacological properties. Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The 5-methyl substituent on the oxazole ring further modulates its electronic properties and reactivity, making it an attractive scaffold for designing novel therapeutic agents.

In the context of drug discovery, the benzoate moiety plays a crucial role in modulating pharmacokinetic properties such as solubility and bioavailability. Benzoate derivatives are well-documented for their ability to cross biological membranes efficiently, which is essential for achieving therapeutic concentrations at target sites. The carbamoyl group not only contributes to the overall molecular weight but also influences the compound's interactions with biological receptors. This dual functionality makes methyl 4-{(5-methyl-1,2-oxazol-4-yl)methylcarbamoyl}benzoate a versatile building block for synthesizing novel drugs targeting various diseases.

Current research endeavors are focused on leveraging computational methods to predict and optimize the pharmacological properties of such compounds. Advanced computational techniques, including molecular docking and virtual screening, have been instrumental in identifying potential drug candidates with high affinity for biological targets. The structural features of methyl 4-{(5-methyl-1,2-oxazol-4-yl)methylcarbamoyl}benzoate, particularly the oxazole ring and carbamoyl group, have been computationally analyzed to understand their binding interactions with enzymes and receptors relevant to human health.

One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. The oxazole derivative has shown promise in preclinical studies as a modulator of key biological pathways implicated in chronic diseases such as cancer and inflammation. By fine-tuning the structural features of this compound, researchers aim to develop more effective therapeutic agents with improved safety profiles. The benzoate group's stability under physiological conditions further enhances its suitability for long-term therapeutic use.

The synthesis of methyl 4-{(5-methyl-1,2-oxazol-4-yl)methylcarbamoyl}benzoate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled chemists to construct complex molecules with greater efficiency and accuracy. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in forming carbon-carbon bonds essential for constructing the desired molecular framework.

The pharmacological evaluation of this compound has revealed intriguing insights into its mechanism of action. Initial studies suggest that it interacts with specific enzymes and receptors involved in disease pathways by modulating their activity. These interactions are thought to contribute to therapeutic effects observed in preclinical models. Further research is ongoing to elucidate the detailed molecular mechanisms through which this compound exerts its pharmacological effects.

The potential applications of methyl 4-{(5-methyl-1,2-oxazol-4-ylmethylcarbamoyl}benzoate extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable tool for studying enzyme kinetics and receptor-ligand interactions at a molecular level. Such studies are crucial for understanding disease mechanisms and developing innovative treatment strategies.

In conclusion, methyl 4-{(5-methyl-l,lOxazol-lOyl)methyIcarbamoyI}benzoate (CAS No. 20342&ldqu;59&rdqu;9) stands out as a promising compound with significant potential in pharmaceutical research and development. Its intricate structure combines functional groups that offer diverse biological activities and pharmacokinetic advantages. Ongoing research efforts aim to harness these properties to develop novel therapeutic agents that address critical unmet medical needs.

2034261-59-9 (methyl 4-{(5-methyl-1,2-oxazol-4-yl)methylcarbamoyl}benzoate) 関連製品

- 2060027-08-7(1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropan-1-one)

- 2142362-39-6(tert-butyl 3-(4-bromophenyl)(hydroxy)methylpiperidine-1-carboxylate)

- 57964-39-3(4-(1-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile)

- 2138207-73-3(2-Fluoro-6-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine)

- 899973-23-0(5-amino-1-(4-fluorophenyl)methyl-N-(2-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)

- 2680695-14-9(benzyl N-(2,4-dichlorophenyl)methyl-N-(1-hydroxybutan-2-yl)carbamate)

- 1344296-01-0(1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride)

- 345658-95-9(3-Bromo-2,2,3,3-tetrafluoropropylamine)

- 261380-18-1((2R)-2-{(tert-butoxy)carbonylamino}-3-(furan-2-yl)propanoic acid)

- 873673-30-4(N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide)